molecular formula C19H13F6NO5 B5220792 Dimethyl 5-[[3,5-bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxylate

Dimethyl 5-[[3,5-bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxylate

Cat. No.: B5220792
M. Wt: 449.3 g/mol
InChI Key: QEBVDQMLCIZZLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-[[3,5-bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, which impart significant chemical stability and reactivity. It is widely used in various scientific research fields due to its versatile applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[[3,5-bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxylate typically involves multiple steps. One common method includes the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with dimethyl 5-aminoisophthalate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[[3,5-bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, enhancing the compound’s applicability in different fields.

Scientific Research Applications

Dimethyl 5-[[3,5-bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxylate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique binding properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of Dimethyl 5-[[3,5-bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity, leading to effective inhibition or activation of target pathways. This makes it a valuable tool in biochemical research and drug development.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzyl bromide
  • 1,3-Bis(trifluoromethyl)benzene
  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Uniqueness

Dimethyl 5-[[3,5-bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxylate stands out due to its dual functional groups, which provide a unique combination of reactivity and stability. This makes it more versatile compared to similar compounds, allowing for a broader range of applications in scientific research and industrial processes.

Properties

IUPAC Name

dimethyl 5-[[3,5-bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F6NO5/c1-30-16(28)10-3-11(17(29)31-2)7-14(6-10)26-15(27)9-4-12(18(20,21)22)8-13(5-9)19(23,24)25/h3-8H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBVDQMLCIZZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F6NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.